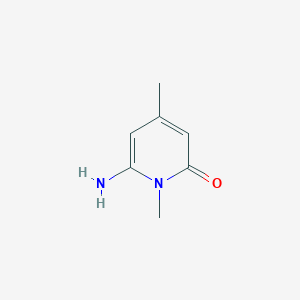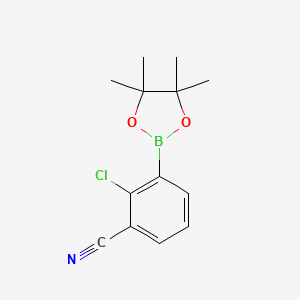
2-(2-((3,5-dimethoxybenzyl)thio)thiazol-4-yl)-N-(2,3-dimethylphenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-((3,5-dimethoxybenzyl)thio)thiazol-4-yl)-N-(2,3-dimethylphenyl)acetamide, also known as DMTT, is a thiazole-based compound that has gained significant attention in the scientific community due to its potential therapeutic applications.
詳細な合成法
Design of the Synthesis Pathway
The synthesis pathway for the compound '2-(2-((3,5-dimethoxybenzyl)thio)thiazol-4-yl)-N-(2,3-dimethylphenyl)acetamide' involves the synthesis of the thiazole ring, followed by the attachment of the 3,5-dimethoxybenzylthio group and the N-(2,3-dimethylphenyl)acetamide group.
Starting Materials
2-amino-4-methylthiazole, 3,5-dimethoxybenzyl chloride, sodium hydride, 2,3-dimethylphenylacetic acid, N,N-dimethylformamide, thionyl chloride, triethylamine, diethyl ether, methanol, acetic anhydride, sodium bicarbonate, ethyl acetate
Reaction
Synthesis of 2-(2-aminothiazol-4-yl)acetonitrile by reacting 2-amino-4-methylthiazole with thionyl chloride and then with sodium hydride in N,N-dimethylformamide., Synthesis of 2-(2-aminothiazol-4-yl)acetic acid by hydrolyzing 2-(2-aminothiazol-4-yl)acetonitrile with sodium bicarbonate., Synthesis of 2-(2-((3,5-dimethoxybenzyl)thio)thiazol-4-yl)acetic acid by reacting 2-(2-aminothiazol-4-yl)acetic acid with 3,5-dimethoxybenzyl chloride and triethylamine in diethyl ether., Synthesis of 2-(2-((3,5-dimethoxybenzyl)thio)thiazol-4-yl)-N-(2,3-dimethylphenyl)acetamide by reacting 2-(2-((3,5-dimethoxybenzyl)thio)thiazol-4-yl)acetic acid with 2,3-dimethylphenylacetic acid, acetic anhydride, and triethylamine in methanol and then with ethyl acetate.
作用機序
2-(2-((3,5-dimethoxybenzyl)thio)thiazol-4-yl)-N-(2,3-dimethylphenyl)acetamide's mechanism of action is not fully understood, but it is believed to act through multiple pathways. In cancer cells, 2-(2-((3,5-dimethoxybenzyl)thio)thiazol-4-yl)-N-(2,3-dimethylphenyl)acetamide has been shown to inhibit the activity of the enzyme topoisomerase II, which is involved in DNA replication and repair. It has also been found to activate the p53 pathway, which is involved in the regulation of cell growth and apoptosis.
In neurodegenerative disease research, 2-(2-((3,5-dimethoxybenzyl)thio)thiazol-4-yl)-N-(2,3-dimethylphenyl)acetamide has been shown to reduce oxidative stress and inflammation by increasing the activity of antioxidant enzymes and reducing the production of inflammatory cytokines.
生化学的および生理学的効果
2-(2-((3,5-dimethoxybenzyl)thio)thiazol-4-yl)-N-(2,3-dimethylphenyl)acetamide has been found to have various biochemical and physiological effects. In cancer cells, 2-(2-((3,5-dimethoxybenzyl)thio)thiazol-4-yl)-N-(2,3-dimethylphenyl)acetamide has been shown to induce apoptosis, inhibit cell proliferation, and reduce the expression of genes involved in cell cycle regulation. In animal models of Alzheimer's disease, 2-(2-((3,5-dimethoxybenzyl)thio)thiazol-4-yl)-N-(2,3-dimethylphenyl)acetamide has been found to improve cognitive function, reduce oxidative stress and inflammation, and increase the expression of genes involved in neuroprotection.
実験室実験の利点と制限
One advantage of using 2-(2-((3,5-dimethoxybenzyl)thio)thiazol-4-yl)-N-(2,3-dimethylphenyl)acetamide in lab experiments is its ability to inhibit the growth of various cancer cell lines, making it a potential candidate for cancer therapy. Another advantage is its neuroprotective effects, which may have implications for the treatment of neurodegenerative diseases.
One limitation of using 2-(2-((3,5-dimethoxybenzyl)thio)thiazol-4-yl)-N-(2,3-dimethylphenyl)acetamide in lab experiments is its low solubility in water, which can make it difficult to administer in vivo. Another limitation is its potential toxicity, which requires further investigation.
将来の方向性
There are several future directions for research on 2-(2-((3,5-dimethoxybenzyl)thio)thiazol-4-yl)-N-(2,3-dimethylphenyl)acetamide. One direction is to investigate its potential as a cancer therapy, particularly in combination with other anticancer agents. Another direction is to further explore its neuroprotective effects and potential for the treatment of neurodegenerative diseases. Additionally, more research is needed to understand the mechanism of action of 2-(2-((3,5-dimethoxybenzyl)thio)thiazol-4-yl)-N-(2,3-dimethylphenyl)acetamide and its potential toxicity.
科学的研究の応用
2-(2-((3,5-dimethoxybenzyl)thio)thiazol-4-yl)-N-(2,3-dimethylphenyl)acetamide has been studied extensively for its potential therapeutic applications, particularly in the treatment of cancer and neurodegenerative diseases. In cancer research, 2-(2-((3,5-dimethoxybenzyl)thio)thiazol-4-yl)-N-(2,3-dimethylphenyl)acetamide has been shown to inhibit the growth of various cancer cell lines, including breast, prostate, and lung cancer cells. It has also been found to induce apoptosis, or programmed cell death, in cancer cells.
In neurodegenerative disease research, 2-(2-((3,5-dimethoxybenzyl)thio)thiazol-4-yl)-N-(2,3-dimethylphenyl)acetamide has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain. It has also been found to improve cognitive function in animal models of Alzheimer's disease.
特性
IUPAC Name |
2-[2-[(3,5-dimethoxyphenyl)methylsulfanyl]-1,3-thiazol-4-yl]-N-(2,3-dimethylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O3S2/c1-14-6-5-7-20(15(14)2)24-21(25)10-17-13-29-22(23-17)28-12-16-8-18(26-3)11-19(9-16)27-4/h5-9,11,13H,10,12H2,1-4H3,(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKKPUSVQSGPXBT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=O)CC2=CSC(=N2)SCC3=CC(=CC(=C3)OC)OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-((3,5-dimethoxybenzyl)thio)thiazol-4-yl)-N-(2,3-dimethylphenyl)acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[2,2-Dimethyl-1-(5-oxo-4H-1,2,4-oxadiazol-3-yl)propyl]prop-2-enamide](/img/structure/B2909341.png)

![2-Methoxy-1-[3-[(5-methylpyrimidin-2-yl)oxymethyl]piperidin-1-yl]ethanone](/img/structure/B2909344.png)
![2-[8-(4-chlorophenoxy)-3-oxo[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl]-N-(2-methoxyphenyl)acetamide](/img/structure/B2909346.png)
![[3-(Trifluoromethyl)cyclobutyl]methanesulfonyl chloride](/img/structure/B2909348.png)
![N-(4-fluorobenzyl)-N-(3-fluorophenyl)[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide](/img/structure/B2909349.png)



![(3S,7R,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6,7,7,7-tetradeuterio-6-(trideuteriomethyl)heptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-3,7-diol](/img/structure/B2909354.png)



